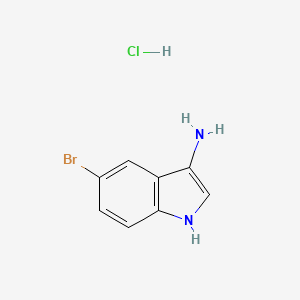

5-bromo-1H-indol-3-amine Hydrochloride

Description

Properties

IUPAC Name |

5-bromo-1H-indol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGHKBZUPNOLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Halogen Substituents

- This compound : Bromine at position 5 provides steric bulk and electron-withdrawing effects, enhancing stability and enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 7-Chloro-1H-indol-3-amine derivatives (e.g., compound 77 in ): Chlorine at position 7 reduces steric hindrance compared to bromine.

- 4-Bromo-1H-indol-3-amine derivatives (e.g., compound 78 in ): Bromine at position 4, adjacent to the amine group, introduces steric constraints that could limit conformational flexibility and reactivity .

Electron-Donating vs. Electron-Withdrawing Groups

- 5-Methoxy-1H-indol-3-amine derivatives (e.g., compound 79 in ): Methoxy at position 5 donates electrons via resonance, increasing electron density on the indole ring.

- 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride (CAS: 1803598-21-1): Fluorine at position 5 offers high electronegativity with minimal steric bulk. The extended propanamine chain enhances lipophilicity, which may improve blood-brain barrier penetration compared to the parent compound .

Functionalized Derivatives

- (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate: Incorporates an amide group and trifluoroacetate counterion. The amide enhances hydrogen-bonding capacity, while the trifluoroacetate salt may reduce aqueous solubility compared to hydrochloride salts .

- 5-Bromo-3-(triazol-ethyl)-1H-indole (): A triazole-ethyl group at position 3, synthesized via Cu(I)-catalyzed click chemistry, demonstrates the utility of bromo-indoles in generating complex architectures for drug discovery .

Table 1: Key Properties of Selected Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Key Features |

|---|---|---|---|---|

| This compound | C₈H₈BrClN₂ | 247.52 | Br (5), NH₂ (3) | Hydrochloride salt, high reactivity |

| 7-Chloro-1H-indol-3-amine derivative | C₁₆H₁₂ClN₃ | ~344.08* | Cl (7), imidazolyl (3) | Lower steric bulk than bromo analogs |

| 5-Methoxy-1H-indol-3-amine derivative | C₁₇H₁₅N₃O | ~388.03* | OCH₃ (5) | Enhanced solubility in polar solvents |

| 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine HCl | C₁₁H₁₄ClFN₂ | 228.70 | F (5), propanamine (3) | Increased lipophilicity |

*Molecular weights approximated from HRESIMS data in .

Pharmacological and Industrial Relevance

Q & A

Q. What are the optimal synthetic routes for 5-bromo-1H-indol-3-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis of brominated indole derivatives often involves halogenation of indole precursors or coupling reactions. For example, a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been used to introduce bromine at the 5-position of indole scaffolds, achieving ~50% yields after flash column chromatography . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent side reactions.

- Catalyst loading : CuI (1.0 g per 700 mg substrate) is typical for azide-alkyne couplings, though excess may lead to metal contamination.

- Purification : Use 70:30 ethyl acetate/hexane for column chromatography (Rf = 0.30) to isolate the product .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- NMR spectroscopy : NMR resolves aromatic protons (e.g., indole H-2 and H-4) and amine protons, while NMR confirms bromine-induced deshielding at C-5 .

- Mass spectrometry : FAB-HRMS (m/z 427.0757 [M+H]) validates molecular weight and isotopic patterns for bromine .

- X-ray crystallography : For crystalline derivatives (e.g., ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydroquinoline carboxylate), single-crystal analysis at 123 K provides bond-length precision (mean C–C = 0.005 Å) and confirms stereochemistry .

Q. What are the solubility and formulation challenges for this compound in biological assays?

- Solubility : The hydrochloride salt improves aqueous solubility but may precipitate in phosphate buffers. Pre-solubilization in DMSO (10 mM stock) is recommended, with final concentrations ≤0.1% to avoid cytotoxicity .

- Stability : Store refrigerated in airtight containers to prevent hydrolysis; residual DMF (from synthesis) must be removed via vacuum drying at 90°C .

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation.

- Spill management : Neutralize with dry sand or chemical absorbents; avoid water to prevent halogen acid release (e.g., HBr, HCl) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers analyze reaction byproducts or degradation products in this compound synthesis?

- HPLC-MS : Monitor for bromine loss (e.g., dehalogenation to 1H-indol-3-amine) or dimerization via C-3 coupling.

- TLC : Use ethyl acetate/hexane (70:30) to detect low-Rf byproducts (e.g., unreacted azides or acetylated intermediates) .

- Isotopic labeling : -labeled amines can trace unexpected N-alkylation or rearrangement pathways .

Q. What experimental strategies resolve contradictions in biological activity data for brominated indole derivatives?

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify off-target effects (e.g., cholinesterase inhibition in indole-based maleimides) .

- Counter-screening : Use kinase panels or receptor-binding assays (e.g., 5-HT receptors) to confirm specificity .

- Structural analogs : Compare with 6-chloro or 5-phenyl substitutions to isolate bromine-specific effects .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Alkaline phosphatase assays : The phosphate salt (e.g., sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate) serves as a chromogenic substrate, releasing indoxyl derivatives upon enzymatic cleavage .

- Molecular docking : Use crystal structures (e.g., PDB 6JU) to model indole stacking with aromatic residues in active sites .

Q. What computational methods predict the stability and reactivity of this compound under varying pH or temperature?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess bromine’s electron-withdrawing effects on indole’s π-system.

- MD simulations : Simulate aqueous solubility and aggregation propensity using force fields like OPLS-AA .

Methodological Notes

- Contradictions in evidence : While reports 50% yield for brominated indoles, similar reactions in achieved lower yields (~30%) due to competing benzylation. Validate protocols with small-scale trials.

- Advanced tools : Cryogenic X-ray diffraction (123 K) minimizes thermal motion artifacts for precise bond-length measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.